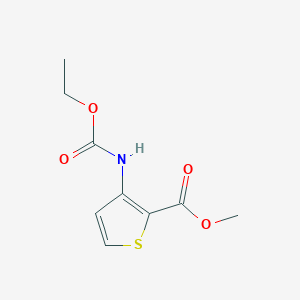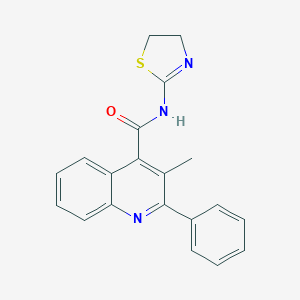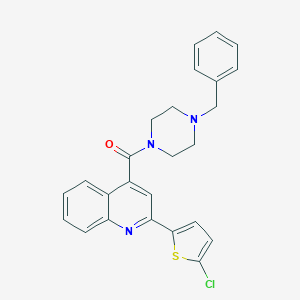![molecular formula C19H19N3O2S B448385 (9S)-9,10-dimethyl-N-phenyl-11-thioxo-8-oxa-10,12-diazatricyclo[7.3.1.0~2,7~]trideca-2,4,6-triene-13-carboxamide](/img/structure/B448385.png)
(9S)-9,10-dimethyl-N-phenyl-11-thioxo-8-oxa-10,12-diazatricyclo[7.3.1.0~2,7~]trideca-2,4,6-triene-13-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (9S)-9,10-dimethyl-N-phenyl-11-thioxo-8-oxa-10,12-diazatricyclo[7.3.1.0~2,7~]trideca-2,4,6-triene-13-carboxamide is a complex organic molecule with a unique tricyclic structure. This compound features a combination of sulfur, oxygen, and nitrogen atoms within its framework, making it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (9S)-9,10-dimethyl-N-phenyl-11-thioxo-8-oxa-10,12-diazatricyclo[7.3.1.0~2,7~]trideca-2,4,6-triene-13-carboxamide typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the Tricyclic Core: This can be achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.
Introduction of Functional Groups: The phenyl and sulfanylidene groups are introduced through substitution reactions, using reagents such as phenyl halides and thiols.
Final Assembly: The final step involves the coupling of the tricyclic core with the carboxamide group, typically using amide bond formation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve the use of automated synthesis equipment to ensure precision and reproducibility. The reaction conditions would be optimized for large-scale production, including temperature control, solvent selection, and purification processes such as chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Halogenated derivatives of the phenyl group.
科学研究应用
Chemistry
In chemistry, (9S)-9,10-dimethyl-N-phenyl-11-thioxo-8-oxa-10,12-diazatricyclo[7.3.1.0~2,7~]trideca-2,4,6-triene-13-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein binding. Its ability to undergo various chemical reactions makes it a versatile tool for modifying biological molecules.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In industrial applications, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of (9S)-9,10-dimethyl-N-phenyl-11-thioxo-8-oxa-10,12-diazatricyclo[7.3.1.0~2,7~]trideca-2,4,6-triene-13-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s tricyclic structure allows it to fit into the active sites of these targets, modulating their activity. The presence of the sulfanylidene group can enhance binding affinity through the formation of additional hydrogen bonds or van der Waals interactions.
相似化合物的比较
Similar Compounds
- (9S,13E)-1-Amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.0^{2,7}]trideca-2(7),3,10-trien-5-one
- N-[(1R,9S)-11-(4-Fluorobenzyl)-6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-5-yl]benzamide
Uniqueness
What sets (9S)-9,10-dimethyl-N-phenyl-11-thioxo-8-oxa-10,12-diazatricyclo[7.3.1.0~2,7~]trideca-2,4,6-triene-13-carboxamide apart from similar compounds is its specific combination of functional groups and its unique tricyclic structure. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications in research and industry.
属性
分子式 |
C19H19N3O2S |
|---|---|
分子量 |
353.4g/mol |
IUPAC 名称 |
(9S)-9,10-dimethyl-N-phenyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene-13-carboxamide |
InChI |
InChI=1S/C19H19N3O2S/c1-19-15(17(23)20-12-8-4-3-5-9-12)16(21-18(25)22(19)2)13-10-6-7-11-14(13)24-19/h3-11,15-16H,1-2H3,(H,20,23)(H,21,25)/t15?,16?,19-/m0/s1 |
InChI 键 |
QQYQFPMGXJECPG-RJYAGPCLSA-N |
手性 SMILES |
C[C@@]12C(C(C3=CC=CC=C3O1)NC(=S)N2C)C(=O)NC4=CC=CC=C4 |
SMILES |
CC12C(C(C3=CC=CC=C3O1)NC(=S)N2C)C(=O)NC4=CC=CC=C4 |
规范 SMILES |
CC12C(C(C3=CC=CC=C3O1)NC(=S)N2C)C(=O)NC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N~1~-(4-METHOXYPHENYL)-2-{[5-(1-NAPHTHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B448302.png)
![6-Amino-4-{4-methoxy-3-[(3-methoxyphenoxy)methyl]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B448303.png)

![4,5-DIMETHYL 2-(1-{[1,1'-BIPHENYL]-4-CARBONYL}-2,2,6,7-TETRAMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE)-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B448306.png)
![5-[(Z)-1-(5-BROMO-2-THIENYL)METHYLIDENE]-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE](/img/structure/B448307.png)
![3-(2-Ethylphenyl)-2-[(2-ethylphenyl)imino]-5-[(2-methoxy-1-naphthyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B448308.png)
![N-(2-methylphenyl)-2-{[5-(1-naphthyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B448310.png)
![3-{[4-(Propoxycarbonyl)anilino]carbonyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B448311.png)
![2-{[(1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoic acid](/img/structure/B448312.png)
![Ethyl 2-({[2-(4-bromophenyl)-4-quinolinyl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B448316.png)
![ethyl (2Z)-2-{1-[(3-methoxyphenyl)carbonyl]-2,2,6-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-5-phenyl-1,3-dithiole-4-carboxylate](/img/structure/B448317.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide](/img/structure/B448319.png)


